molecular formula C21H21BO3 B3024362 Tribenzyl borate CAS No. 2467-18-7

Tribenzyl borate

Cat. No.: B3024362
CAS No.: 2467-18-7
M. Wt: 332.2 g/mol
InChI Key: IJJNTMLAAKKCML-UHFFFAOYSA-N
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Description

Tribenzyl borate is an organic compound with the chemical formula C21H21BO3 It is a borate ester, characterized by the presence of three benzyl groups attached to a borate core

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribenzyl borate can be synthesized through the reaction of benzyl alcohol with boric acid. The reaction typically involves heating benzyl alcohol with boric acid under reflux conditions, often in the presence of a dehydrating agent to facilitate the esterification process. The reaction can be represented as follows:

3C6H5CH2OH+H3BO3(C6H5CH2O)3B+3H2O3C_6H_5CH_2OH + H_3BO_3 \rightarrow (C_6H_5CH_2O)_3B + 3H_2O 3C6​H5​CH2​OH+H3​BO3​→(C6​H5​CH2​O)3​B+3H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Tribenzyl borate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.

    Reduction: Reduction reactions can yield benzyl alcohol and related compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Tribenzyl borate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of tribenzyl borate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Triphenyl borate: Another borate ester with three phenyl groups.

    Tributyl borate: Contains three butyl groups attached to the borate core.

    Trimethyl borate: Composed of three methyl groups.

Comparison: Tribenzyl borate is unique due to the presence of benzyl groups, which impart distinct chemical properties compared to other borate esters. For example, the benzyl groups can participate in additional reactions, such as oxidation to benzaldehyde, which is not possible with simpler alkyl borates like trimethyl borate.

Properties

IUPAC Name

tribenzyl borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BO3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJNTMLAAKKCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179406
Record name Boric acid, tribenzyl ester
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Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2467-18-7
Record name Boric acid (H3BO3), tris(phenylmethyl) ester
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Record name Boric acid, tribenzyl ester
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Record name Tribenzyl borate
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Record name Boric acid, tribenzyl ester
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Record name TRIBENZYL BORATE
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Synthesis routes and methods

Procedure details

A mixture of 186g of boric acid and 990g of benzyl alcohol was heated at 70° C. During the reaction 180ml of a water/benzyl alcohol azeotrope were distilled over. The residue was distilled under a pressure of 0.5-10mm Hg and in this manner 950g of the title compound were obtained as a clear liquid.
[Compound]
Name
186g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
990g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water benzyl alcohol
Quantity
180 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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